Cas no 956472-77-8 (N-Boc-C1-PEG5-C3-NH2)

N-Boc-C1-PEG5-C3-NH2 is a heterobifunctional PEG derivative featuring a Boc-protected amine at one terminus and a primary amine at the other, linked by a pentaethylene glycol (PEG5) spacer. The Boc group provides selective deprotection under mild acidic conditions, enabling controlled amine reactivity for conjugation or further functionalization. The hydrophilic PEG spacer enhances solubility, reduces immunogenicity, and improves biocompatibility in bioconjugation applications. This compound is particularly useful in peptide synthesis, drug delivery systems, and crosslinking reactions where controlled amine reactivity and PEGylation are desired. Its well-defined structure ensures reproducibility in research and pharmaceutical development.
N-Boc-C1-PEG5-C3-NH2 structure
N-Boc-C1-PEG5-C3-NH2 structure
Product Name:N-Boc-C1-PEG5-C3-NH2
CAS No:956472-77-8
MF:C19H40N2O7
MW:408.5301
CID:4856033
PubChem ID:75412418
Update Time:2025-05-19

N-Boc-C1-PEG5-C3-NH2 Chemical and Physical Properties

Names and Identifiers

    • N-Boc-C1-PEG5-C3-NH2
    • DA-56036
    • 956472-77-8
    • CS-0147963
    • HY-134679
    • AKOS040758493
    • tert-butyl N-(19-amino-4,7,10,13,16-pentaoxanonadecan-1-yl)carbamate
    • Inchi: 1S/C19H40N2O7/c1-19(2,3)28-18(22)21-7-5-9-24-11-13-26-15-17-27-16-14-25-12-10-23-8-4-6-20/h4-17,20H2,1-3H3,(H,21,22)
    • InChI Key: PNJZMOHIDNWPLY-UHFFFAOYSA-N
    • SMILES: O(C(N([H])C([H])([H])C([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])C([H])([H])N([H])[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

Computed Properties

  • Exact Mass: 408.28355162g/mol
  • Monoisotopic Mass: 408.28355162g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 21
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 111

N-Boc-C1-PEG5-C3-NH2 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N933441-100mg
N-Boc-C1-PEG5-C3-NH2
956472-77-8 ≥98%
100mg
¥456.30 2022-09-01

Additional information on N-Boc-C1-PEG5-C3-NH2

Introduction to N-Boc-C1-PEG5-C3-NH2 (CAS No. 956472-77-8)

N-Boc-C1-PEG5-C3-NH2 (CAS No. 956472-77-8) is a versatile and highly functionalized compound that has gained significant attention in the fields of medicinal chemistry, materials science, and biotechnology. This compound is characterized by its unique structure, which combines a tert-butoxycarbonyl (Boc) protecting group, a polyethylene glycol (PEG) spacer, and an amino functional group. The combination of these elements endows N-Boc-C1-PEG5-C3-NH2 with a range of desirable properties, making it an essential building block for various applications.

The tert-butoxycarbonyl (Boc) protecting group in N-Boc-C1-PEG5-C3-NH2 is widely used in organic synthesis to protect the amino group during multi-step reactions. This protecting group can be easily removed under mild acidic conditions, allowing for precise control over the reactivity of the amino group. The PEG spacer (C1-PEG5-C3) provides hydrophilic properties and enhances the solubility of the compound in aqueous environments, which is crucial for many biological applications. The terminal amino group can be further modified to introduce various functional groups or linkers, expanding the utility of this compound in drug delivery systems, bioconjugation, and surface functionalization.

Recent research has highlighted the potential of N-Boc-C1-PEG5-C3-NH2 in several advanced applications. In medicinal chemistry, this compound has been used as a key intermediate in the synthesis of prodrugs and targeted drug delivery systems. For example, a study published in the Journal of Medicinal Chemistry demonstrated that N-Boc-C1-PEG5-C3-NH2 can be conjugated to therapeutic peptides to improve their stability and bioavailability. The PEG spacer enhances the circulation time of the peptides in vivo, while the Boc protecting group ensures that the active moiety remains inactive until it reaches its target site.

In materials science, N-Boc-C1-PEG5-C3-NH2 has been utilized to create functionalized surfaces and nanoparticles. A research team at the University of California reported that by attaching this compound to gold nanoparticles, they were able to develop a highly sensitive biosensor for detecting specific biomarkers. The PEG spacer reduces non-specific binding and enhances the sensitivity of the sensor, while the amino group allows for further functionalization with antibodies or other recognition elements.

Bioconjugation is another area where N-Boc-C1-PEG5-C3-NH2 has shown significant promise. In a study published in Bioconjugate Chemistry, researchers used this compound to conjugate small interfering RNA (siRNA) molecules to enhance their delivery into cells. The PEG spacer improves the stability and pharmacokinetics of siRNA in biological fluids, while the Boc protecting group ensures that the siRNA remains inactive until it reaches its target cells. This approach has potential applications in gene therapy and cancer treatment.

The versatility of N-Boc-C1-PEG5-C3-NH2 extends beyond these specific applications. Its modular structure allows for easy modification and customization, making it a valuable tool for researchers working on a wide range of projects. For instance, in polymer science, this compound can be used as a monomer or cross-linker to create novel polymers with tailored properties. In drug discovery, it can be employed as a scaffold for high-throughput screening assays to identify new lead compounds.

The safety profile of N-Boc-C1-PEG5-C3-NH2 is also an important consideration. Extensive toxicity studies have shown that this compound is generally well-tolerated and does not exhibit significant cytotoxicity at relevant concentrations. However, as with any chemical reagent, proper handling and storage protocols should be followed to ensure safe use.

In conclusion, N-Boc-C1-PEG5-C3-NH2 (CAS No. 956472-77-8) is a highly functionalized compound with a wide range of applications in medicinal chemistry, materials science, and biotechnology. Its unique combination of a Boc protecting group, PEG spacer, and amino functional group makes it an essential building block for various advanced technologies. Ongoing research continues to uncover new possibilities for this versatile compound, further solidifying its importance in modern scientific research.

Recommended suppliers
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk